4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-
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Overview
Description
4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- is a synthetic organic compound belonging to the triazole family This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using methylthiolating agents like methylthiol chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dechlorinated derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of great interest in medicine. It is investigated for its ability to interact with biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The chlorophenyl and methylthio groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazol-3-amine: Lacks the chlorophenyl and methylthio groups, resulting in different chemical and biological properties.
4H-1,2,4-Triazol-3-amine, 4-[(4-methylphenyl)methyl]-5-(methylthio)-: Similar structure but with a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.
4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(ethylthio)-:
Uniqueness
The presence of both the chlorophenyl and methylthio groups in 4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)- imparts unique chemical properties, such as enhanced reactivity and specific biological interactions. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
87866-41-9 |
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Molecular Formula |
C10H11ClN4S |
Molecular Weight |
254.74 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4S/c1-16-10-14-13-9(12)15(10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,13) |
InChI Key |
JKJZAAYJHJXXGY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N1CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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